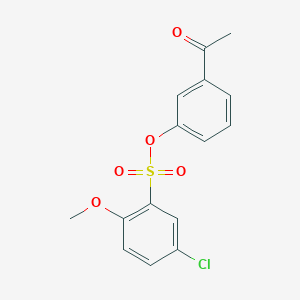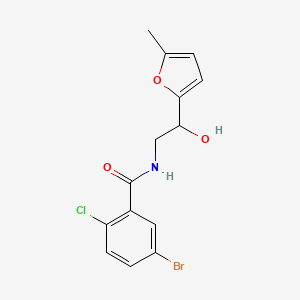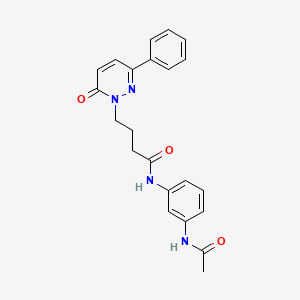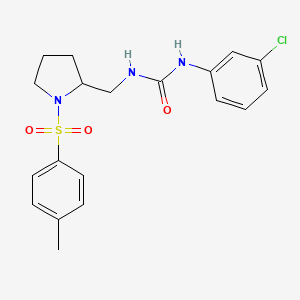![molecular formula C25H20FN3 B2943370 3-(4-ethylphenyl)-8-fluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901004-99-7](/img/structure/B2943370.png)
3-(4-ethylphenyl)-8-fluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you mentioned is a quinoline derivative. Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor. Aged samples, if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .
Synthesis Analysis
Quinoline derivatives can be synthesized through various methods. One common method is the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid, followed by oxidation with nitrobenzene . Another method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with active methylene compounds . The specific synthesis pathway for your compound would depend on the particular substituents and their positions .Molecular Structure Analysis
The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography, which can provide a three-dimensional picture of the molecule, including the positions of all the atoms and the lengths and angles of all the bonds . Other techniques like NMR and IR spectroscopy can provide information about the types of atoms present and their connectivity .Chemical Reactions Analysis
Quinoline and its derivatives are known to undergo a variety of chemical reactions. For example, they can be oxidized, reduced, alkylated, acylated, and can undergo nucleophilic substitution reactions . The specific reactions that your compound would undergo would depend on the nature of the substituents and their positions on the quinoline ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure. These properties could include its melting point, boiling point, solubility in various solvents, and its spectral properties (UV/Vis, IR, NMR, etc.) . These properties could be determined experimentally or predicted using computational methods .Applications De Recherche Scientifique
Fluorescence Studies
Quinoline derivatives are recognized for their efficiency as fluorophores. They are extensively used in biochemistry and medicine for investigating various biological systems due to their sensitive and selective properties. This makes them promising candidates for DNA fluorophores and potential antioxidants and radioprotectors (Aleksanyan & Hambardzumyan, 2013).
Cytotoxic Activity Research
Carboxamide derivatives of benzo[b][1,6]naphthyridines, a class related to quinoline compounds, have demonstrated potent cytotoxic activities against various cancer cell lines. Some compounds in this category have shown promise in in vivo tests against tumors, indicating their potential in developing anticancer therapies (Deady et al., 2003).
OLED Technology
Quinoline derivatives have been synthesized and evaluated as emitting materials in OLEDs, showcasing their utility in creating bright blue and blue-green light emissions. This highlights their potential in the development of high-efficiency OLED devices (T. et al., 2001).
Synthesis of Complex Heterocyclic Compounds
Quinoline derivatives are key intermediates in the synthesis of complex heterocyclic compounds, such as pyrazoloquinolines, which have applications in creating new materials with potential biological activities (Nagarajan & Shah, 1992).
Photovoltaic Applications
Quinoline derivatives have also been explored for their photovoltaic properties, with studies focusing on their application in organic-inorganic photodiode fabrication. These compounds have demonstrated photovoltaic behaviors and improved diode parameters, suggesting their use in enhancing solar cell performance (Zeyada, El-Nahass, & El-Shabaan, 2016).
Mécanisme D'action
The mechanism of action of a quinoline derivative would depend on its intended use. Many quinoline derivatives have biological activity and are used as pharmaceuticals. For example, some are used as antimalarials, antibacterials, antifungals, and anticancer agents . The mechanism of action typically involves interaction with a specific target in the body, such as an enzyme or receptor .
Safety and Hazards
The safety and hazards associated with a compound like this would depend on its specific structure and properties. It’s important to handle all chemicals with care and to follow appropriate safety protocols. Material Safety Data Sheets (MSDS) provide information on the potential hazards of a chemical, including its reactivity, toxicity, and safe handling procedures .
Orientations Futures
The future directions for research on a compound like this could include further studies to determine its biological activity and potential uses as a pharmaceutical. This could involve in vitro and in vivo testing, as well as clinical trials if the compound shows promise. Additionally, research could be conducted to improve the synthesis of the compound, making it more efficient or environmentally friendly .
Propriétés
IUPAC Name |
3-(4-ethylphenyl)-8-fluoro-1-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3/c1-3-17-6-8-18(9-7-17)24-22-15-27-23-13-10-19(26)14-21(23)25(22)29(28-24)20-11-4-16(2)5-12-20/h4-15H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNOOMNWTREFSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC=C(C=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(3-bromobenzyl)thio]-4-butyl-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2943291.png)
![Allyl 7-methyl-2,4-dioxo-5-(m-tolyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2943293.png)


![2-[5,5-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]acetic acid](/img/structure/B2943297.png)
![8-butyl-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2943299.png)

![1,7-Dimethyl-1H-benzo[d]imidazol-2-amine](/img/structure/B2943302.png)

![N-(cyanomethyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2943307.png)
